3-Bromo-2-morpholinobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-morpholin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-3-1-2-9(8-14)11(10)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHJMNGAMMJCOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodologies for 3 Bromo 2 Morpholinobenzaldehyde
Precursor Synthesis and Strategies for Aromatic Functionalization
The synthesis of 3-Bromo-2-morpholinobenzaldehyde fundamentally relies on the availability of appropriately substituted benzaldehyde (B42025) precursors. The strategic introduction of a bromine atom at the C3 position and a suitable leaving group at the C2 position of the benzaldehyde scaffold is a critical prerequisite for the subsequent nucleophilic substitution with morpholine (B109124).
Synthesis of Brominated Benzaldehyde Precursors
The generation of brominated benzaldehyde derivatives can be achieved through various synthetic routes. A common method involves the direct bromination of benzaldehyde. For instance, 3-bromobenzaldehyde (B42254) can be synthesized by reacting benzaldehyde with bromine in the presence of a Lewis acid catalyst like aluminum chloride in a solvent such as 1,2-dichloroethane. google.comprepchem.com This electrophilic aromatic substitution reaction, however, typically yields the meta-substituted product due to the deactivating, meta-directing nature of the aldehyde group. umass.edu
Another approach involves the bromination of a substituted toluene (B28343) followed by oxidation. For example, p-bromotoluene can be brominated and subsequently hydrolyzed to produce p-bromobenzaldehyde. lookchem.comorgsyn.org While this provides a para-substituted product, similar principles can be applied to obtain other isomers depending on the starting material.
For the specific precursor required for this compound, a 2,3-dihalogenated benzaldehyde is often the ideal starting point. The synthesis of such compounds can be more complex, sometimes involving multi-step sequences starting from less substituted aromatics.
Strategies for Ortho-Bromination of Benzaldehyde Derivatives
Directing the bromination to the ortho position of an unsubstituted benzaldehyde is challenging due to the electronic properties of the aldehyde group. umass.edu However, modern synthetic methods have been developed to achieve this transformation with high selectivity. One effective strategy involves the use of a directing group. For example, O-methyloxime can serve as a transient directing group in a palladium-catalyzed C-H activation reaction to selectively introduce a bromine atom at the ortho position of substituted benzaldehydes. acs.orgnih.govresearchgate.net This method provides a powerful tool for accessing 2-bromobenzaldehyde (B122850) derivatives, which are key precursors. acs.orgnih.gov
Other strategies for ortho-functionalization include directed ortho-metalation (DoM), where a directing group facilitates deprotonation at the ortho position by an organolithium reagent, followed by quenching with an electrophilic bromine source. While highly effective, the choice of directing group is crucial and must be compatible with the aldehyde functionality or be introduced and removed in separate steps.
Introduction of the Morpholine Moiety onto the Benzaldehyde Scaffold
With a suitably functionalized benzaldehyde precursor in hand, the next critical step is the introduction of the morpholine ring. This is typically accomplished through a Nucleophilic Aromatic Substitution (SNAr) reaction.
Nucleophilic Aromatic Substitution (SNAr) Strategies utilizing Halogenated Benzaldehydes
The SNAr reaction is a cornerstone of aromatic chemistry, enabling the substitution of a leaving group on an aromatic ring by a nucleophile. youtube.comlibretexts.orgyoutube.comyoutube.com For the synthesis of this compound, a 2,3-dihalogenated benzaldehyde is the substrate of choice, with morpholine acting as the nucleophile.
The mechanism of the SNAr reaction proceeds through a two-step addition-elimination process. libretexts.org The nucleophile (morpholine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily disrupted in this step. libretexts.org Subsequently, the leaving group departs, restoring the aromaticity and yielding the final substituted product. libretexts.org
The presence of electron-withdrawing groups on the aromatic ring can significantly activate it towards nucleophilic attack. youtube.comyoutube.com In the context of a dihalogenated benzaldehyde, the aldehyde group and the halogens themselves contribute to this activation.
The reactivity of ortho-halogenated benzaldehydes in SNAr reactions with morpholine is influenced by several factors. The carbon atom at the C2 position, being directly adjacent to the electron-withdrawing aldehyde group, is highly activated towards nucleophilic attack. The bromine atom at the C3 position further enhances this activation through its inductive electron-withdrawing effect.
When a 2,3-dihalobenzaldehyde reacts with morpholine, the substitution preferentially occurs at the C2 position. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the adjacent aldehyde group, providing significant stabilization.
The nature of the leaving group at the C2 position has a profound impact on the efficiency of the SNAr reaction. Counterintuitively, in many activated SNAr reactions, fluoride (B91410) is a better leaving group than bromide, chloride, or iodide. masterorganicchemistry.com This phenomenon is often referred to as the "element effect". nih.gov
The rate-determining step in SNAr is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.comstackexchange.com Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex. masterorganicchemistry.comstackexchange.com This stabilization of the intermediate and the transition state leading to it lowers the activation energy for the reaction, thereby increasing the reaction rate. stackexchange.com
Therefore, a 2-fluoro-3-bromobenzaldehyde would be expected to be more reactive towards morpholine in an SNAr reaction than 2,3-dibromobenzaldehyde (B1338254). The higher electronegativity of fluorine makes the C2 carbon more electrophilic and better able to accommodate the incoming nucleophile.
Below is a table summarizing the general reactivity trend of halogens as leaving groups in activated SNAr reactions.
| Halogen Leaving Group | Relative Reactivity | Reason for Reactivity Trend |
| F | Highest | High electronegativity stabilizes the transition state and Meisenheimer complex through the inductive effect. masterorganicchemistry.comstackexchange.com |
| Cl | Intermediate | Less electronegative than fluorine, leading to less stabilization of the intermediate. |
| Br | Lower | Lower electronegativity compared to fluorine and chlorine. |
| I | Lowest | Least electronegative of the halogens, providing the least stabilization for the rate-determining addition step. |
Catalytic C-N Coupling Approaches for Morpholine Incorporation (e.g., Buchwald-Hartwig Amination)
The formation of the C-N bond between the aromatic ring and the morpholine moiety is a critical step in the synthesis of this compound. The Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for this purpose, offering a significant advantage over harsher, more traditional methods like nucleophilic aromatic substitution. rug.nlnih.gov
The Buchwald-Hartwig amination facilitates the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable base. rug.nlresearchgate.net For the synthesis of this compound, a potential starting material is 2,3-dibromobenzaldehyde. The reaction would involve the selective mono-amination of this substrate with morpholine.
The general catalytic cycle begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. nih.govnih.gov This is followed by the oxidative addition of the aryl halide (in this case, 2,3-dibromobenzaldehyde) to the Pd(0) center, forming a Pd(II) intermediate. Subsequent coordination of the amine (morpholine) and deprotonation by the base leads to a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine product, this compound, and regenerates the Pd(0) catalyst, allowing the cycle to continue. nih.gov
The choice of the palladium source is crucial, with common options including Pd(OAc)₂, Pd₂(dba)₃, and various preformed palladium-ligand complexes (precatalysts). nih.gov The use of precatalysts is often favored as they can lead to more efficient and reproducible reactions by avoiding the need for an in-situ reduction step to generate the active catalyst. nih.gov
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. The ligand stabilizes the palladium catalyst and modulates its reactivity, while the base is required to deprotonate the amine and facilitate the catalytic cycle. nih.govyoutube.com
For the coupling of a sterically hindered substrate like 2,3-dibromobenzaldehyde with a secondary amine such as morpholine, the selection of a bulky and electron-rich phosphine (B1218219) ligand is often necessary. nih.gov Ligands like RuPhos have been shown to be effective in the coupling of hindered pyrimidine (B1678525) systems with morpholine derivatives. nih.gov Other commonly employed ligands for challenging aminations include biarylphosphines like XPhos and t-BuXPhos. researchgate.net The use of N-heterocyclic carbene (NHC) ligands has also emerged as a powerful alternative. researchgate.net
The choice of base is equally critical. Strong, non-nucleophilic bases are typically used, with sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) being common choices. nih.gov However, for substrates bearing base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be employed, although this can sometimes lead to lower reaction rates. nih.gov The solubility of the base in the reaction solvent is another important consideration, with soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) offering advantages in creating a homogeneous reaction mixture, which can be beneficial for reproducibility and scalability. bohrium.com
The optimization of the ligand and base system is often performed through screening various combinations to identify the conditions that provide the highest yield and selectivity for the desired product.
Table 1: Representative Ligands and Bases for Buchwald-Hartwig Amination
| Ligand | Base | Typical Application |
| RuPhos | KHMDS | Coupling of hindered aryl halides with amines nih.gov |
| XantPhos | DBU | Homogeneous catalysis for a range of amines bohrium.com |
| t-BuXPhos | NaOtBu | General amination of aryl chlorides and bromides researchgate.net |
| SPhos | Cs₂CO₃ | Amination with weaker bases for sensitive substrates |
Multi-Step Synthetic Sequences and Optimization Considerations for this compound
The synthesis of this compound can also be envisioned through multi-step sequences that involve the sequential introduction of the required functional groups. libretexts.orgtrine.edu
A plausible multi-step synthesis could commence with a simpler starting material, such as 2-bromobenzaldehyde. The synthetic strategy would then involve the introduction of the morpholine group at the 2-position, followed by bromination at the 3-position, or vice versa.
One potential route involves the initial conversion of 2-bromobenzaldehyde to 2-morpholinobenzaldehyde (B119794) via a Buchwald-Hartwig amination. Subsequently, electrophilic aromatic substitution, specifically bromination, would be carried out. The directing effects of the existing substituents (the ortho-para directing morpholino group and the meta-directing aldehyde group) would need to be carefully considered to achieve the desired 3-bromo substitution pattern.
Alternatively, a strategy starting with the functionalization of a different precursor, such as 2-bromo-3-nitrobenzaldehyde, could be employed. organic-chemistry.orgnih.gov This would involve the reduction of the nitro group to an amine, followed by a reaction to introduce the morpholine moiety, potentially through reductive amination or other C-N bond-forming reactions. The aldehyde group would already be in place in this scenario.
Sequential C-H functionalization is another advanced strategy that could be applied. nih.govyale.eduemory.edunih.gov This approach involves the selective activation and transformation of C-H bonds, offering a highly atom-economical and efficient way to build molecular complexity. For instance, one could envision a route starting from a simpler benzaldehyde derivative where sequential C-H activation steps are used to introduce the bromo and morpholino groups at the desired positions.
Each step in a multi-step synthesis requires careful optimization of reaction conditions to maximize yield and purity. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.
Catalysts: For cross-coupling reactions, the catalyst loading is a critical parameter to optimize, balancing reaction efficiency with cost. youtube.com For other transformations, such as bromination or reduction, the choice and stoichiometry of the reagents are paramount.
Solvents: The solvent can significantly influence reaction rates and selectivity. Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, and THF. nih.gov The choice of solvent should also consider the solubility of all reactants and reagents.
Temperature: Reaction temperatures can range from room temperature to elevated temperatures, often under reflux conditions. bohrium.com The optimal temperature is a trade-off between reaction rate and the potential for side reactions or decomposition of thermally sensitive compounds.
Reaction Time: Reactions are typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of completion and to avoid the formation of byproducts from prolonged reaction times. acs.org
A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and their interactions on the reaction outcome.
Table 2: Key Parameters for Reaction Optimization
| Parameter | Considerations |
| Catalyst/Reagent | Type, loading, and activity. |
| Solvent | Polarity, solubility of reactants, and boiling point. |
| Temperature | Reaction rate vs. stability of reactants and products. |
| Reaction Time | Conversion of starting material vs. formation of byproducts. |
| Base | Strength, solubility, and compatibility with functional groups. |
Analytical Techniques for Structural Elucidation and Purity Assessment of this compound
The structural confirmation and purity assessment of the synthesized this compound would rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The ¹H NMR spectrum would provide information on the number of different types of protons and their connectivity through spin-spin coupling. The chemical shifts of the aromatic protons would be influenced by the electron-donating morpholino group and the electron-withdrawing aldehyde and bromo groups. The characteristic aldehyde proton signal would be expected to appear at a downfield chemical shift (typically around 10 ppm). The protons of the morpholine ring would exhibit distinct signals in the aliphatic region. ¹³C NMR would show the number of unique carbon atoms in the molecule, with the carbonyl carbon of the aldehyde appearing at a characteristic downfield position.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its elemental composition through high-resolution mass spectrometry (HRMS). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M+ and M+2 pattern in the mass spectrum, aiding in the confirmation of the presence of a bromine atom.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde would be expected around 1700 cm⁻¹. The C-N stretching of the morpholine group and various C-H and C-C stretching and bending vibrations of the aromatic ring would also be observable.
Chromatographic Techniques: Techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) would be employed to monitor the progress of the reaction and to assess the purity of the final product. These methods separate the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
By combining the data from these analytical techniques, the unambiguous identification and purity assessment of this compound can be achieved.
Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR would be employed.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aldehyde proton, the aromatic protons, and the protons of the morpholine ring. The aldehyde proton (CHO) typically appears as a singlet in the downfield region of the spectrum, generally between 9.5 and 10.5 ppm. openstax.orglibretexts.org The aromatic protons on the benzene (B151609) ring would exhibit complex splitting patterns (multiplets) in the range of approximately 7.0-8.0 ppm, with their specific chemical shifts and coupling constants influenced by the positions of the bromo and morpholino substituents. The protons of the morpholine ring would likely appear as two distinct multiplets, corresponding to the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms, typically in the range of 2.5-4.0 ppm. nih.govresearchgate.netstackexchange.com The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Key expected signals would include the carbonyl carbon of the aldehyde group (around 190 ppm), the aromatic carbons (typically 110-160 ppm), and the carbons of the morpholine ring (around 45-70 ppm). nih.gov The carbon attached to the bromine atom would also have a characteristic chemical shift.
Illustrative ¹H and ¹³C NMR Data for a Substituted Benzaldehyde
This table is illustrative and shows typical chemical shifts for a related substituted benzaldehyde, not specific experimental data for this compound.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aldehyde (-CHO) | 9.98 (s, 1H) | 193.0 |
| Aromatic-H | 7.25-7.51 (m, 3H) | 121.0-137.6 |
| Morpholine (-CH₂-N-) | ~3.8 (t, 4H) | ~66.7 |
| Morpholine (-CH₂-O-) | ~3.5 (t, 4H) | ~45.5 |
s = singlet, t = triplet, m = multiplet
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aldehyde would be prominent, typically appearing in the range of 1685-1710 cm⁻¹ for an aromatic aldehyde. openstax.orglibretexts.orglmu.eduspectroscopyonline.com The presence of the aldehyde is further confirmed by C-H stretching vibrations of the aldehyde proton, which usually appear as a pair of weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹. openstax.orgspectroscopyonline.com Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-N stretching of the morpholine group and C-O-C stretching would also be present, typically in the fingerprint region (below 1300 cm⁻¹). lmu.edu
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak would appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. acs.orgacs.org High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the bromine atom, and cleavage of the morpholine ring, providing further structural confirmation.
Chromatographic Purity Analysis Techniques
Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or byproducts, thereby allowing for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. wur.nlsigmaaldrich.comrsc.orgtandfonline.comnih.gov For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). wur.nlsigmaaldrich.comrsc.org The compound would be detected using a UV detector, as the aromatic ring and carbonyl group are strong chromophores. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A pure sample would ideally show a single, sharp peak.
Illustrative HPLC Purity Analysis Report
This table is for illustrative purposes and does not represent actual experimental data for this compound.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 4.2 min |
| Purity (by area %) | >99% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. acs.orgnih.govnih.govresearchgate.netresearchgate.netmdpi.com This technique is suitable for volatile and thermally stable compounds. This compound would likely be amenable to GC-MS analysis. The sample is vaporized and separated on a capillary column based on its boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected. This provides both the retention time from the GC and the mass spectrum of the compound, allowing for highly confident identification and purity assessment. acs.orgnih.govnih.govresearchgate.netresearchgate.netmdpi.com The presence of impurities would be indicated by additional peaks in the gas chromatogram, which could then be identified by their mass spectra. researchgate.net
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. nih.govcapes.gov.brlibretexts.orgchemistryhall.comresearchgate.netorgchemboulder.com A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase (a solvent or mixture of solvents). The separation is based on the differential partitioning of the components between the stationary and mobile phases. For this compound, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would likely be used as the mobile phase. The spots can be visualized under UV light, as the aromatic ring will absorb UV radiation. libretexts.orgorgchemboulder.com The presence of a single spot indicates a likely pure compound, while multiple spots suggest the presence of impurities. The retention factor (Rf) value can be calculated and used for comparison. orgchemboulder.com
Chemical Transformations and Reaction Profiles of 3 Bromo 2 Morpholinobenzaldehyde
Reactivity of the Aldehyde Functional Group in 3-Bromo-2-morpholinobenzaldehyde
The aldehyde group, with its electrophilic carbonyl carbon, is the primary site for a variety of chemical transformations.
Redox Reactions: Reductions to Corresponding Alcohols and Oxidations to Carboxylic Acids
The aldehyde functional group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.
Reduction to (3-Bromo-2-morpholinophenyl)methanol:
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. libretexts.org Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. libretexts.org For a substrate like this compound, NaBH₄ in an alcoholic solvent such as ethanol (B145695) or methanol (B129727) would be a suitable choice due to its chemoselectivity, leaving the aromatic bromine and the morpholine (B109124) ring intact. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org
Oxidation to 3-Bromo-2-morpholinobenzoic acid:
Oxidation of the aldehyde group yields the corresponding carboxylic acid, 3-Bromo-2-morpholinobenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from sodium or potassium dichromate and sulfuric acid), and milder reagents like silver oxide (Ag₂O) in the Tollens' test. The choice of oxidant would need to be carefully considered to avoid unwanted side reactions, such as oxidation of the morpholine ring or cleavage of the C-Br bond.
| Transformation | Reagents and Conditions | Product |
| Reduction | NaBH₄, Ethanol, Room Temperature | (3-Bromo-2-morpholinophenyl)methanol |
| Oxidation | KMnO₄, aq. NaOH, Heat; then H₃O⁺ | 3-Bromo-2-morpholinobenzoic acid |
Condensation Reactions, Including Schiff Base Formation
The carbonyl group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov The formation of the C=N double bond is a key step in the synthesis of various heterocyclic compounds and ligands for metal complexes. The reaction is typically catalyzed by an acid or a base and often requires removal of water to drive the equilibrium towards the product. nih.gov For example, reacting this compound with a primary amine like aniline (B41778) in a suitable solvent such as ethanol with catalytic acid would yield the corresponding N-phenylimine derivative. jecst.org
| Reactant (Amine) | Product (Schiff Base) |
| Aniline | N-(3-Bromo-2-morpholinobenzylidene)aniline |
| Ethylamine | N-(3-Bromo-2-morpholinobenzylidene)ethanamine |
| Hydroxylamine | This compound oxime |
Other Electrophilic or Nucleophilic Additions to the Carbonyl Group
The electrophilic carbonyl carbon of this compound is susceptible to attack by a variety of nucleophiles beyond hydrides and amines.
Grignard Reactions:
Organometallic reagents such as Grignard reagents (RMgX) readily add to the aldehyde, providing a versatile route for the formation of new carbon-carbon bonds and the synthesis of secondary alcohols. libretexts.orgmasterorganicchemistry.com For instance, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) in an ether solvent, followed by an acidic workup, would yield 1-(3-Bromo-2-morpholinophenyl)ethanol. libretexts.orgyoutube.com It is important to note that Grignard reagents are strong bases and can react with acidic protons. libretexts.org
| Grignard Reagent | Product (Secondary Alcohol) |
| Methylmagnesium bromide (CH₃MgBr) | 1-(3-Bromo-2-morpholinophenyl)ethanol |
| Phenylmagnesium bromide (C₆H₅MgBr) | (3-Bromo-2-morpholinophenyl)(phenyl)methanol |
Transformations Involving the Aromatic Bromine Atom of this compound
The bromine atom attached to the aromatic ring serves as a versatile functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules. The bromo substituent in this compound makes it an excellent substrate for these transformations.
Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. harvard.edulibretexts.org this compound could be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) to generate biaryl or styrenyl derivatives. harvard.eduarkat-usa.orgorganic-chemistry.org For example, reacting it with phenylboronic acid would yield 2-morpholino-[1,1'-biphenyl]-3-carbaldehyde.
Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. libretexts.orgorganic-chemistry.org this compound can react with alkenes like styrene (B11656) or acrylates in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N) to form a substituted alkene. libretexts.orgnih.gov For instance, coupling with styrene would produce (E)-2-morpholino-3-styrylbenzaldehyde.
Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org Reacting this compound with a terminal alkyne such as phenylacetylene (B144264) would yield 2-morpholino-3-(phenylethynyl)benzaldehyde. wikipedia.orgresearchgate.net
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org This reaction offers a powerful method for C-C bond formation. This compound could be coupled with various organozinc reagents, such as phenylzinc chloride, in the presence of a palladium or nickel catalyst to yield the corresponding cross-coupled product. wikipedia.orgnih.gov
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Morpholino-[1,1'-biphenyl]-3-carbaldehyde |
| Heck | Styrene | Pd(OAc)₂, Et₃N | (E)-2-Morpholino-3-styrylbenzaldehyde |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Morpholino-3-(phenylethynyl)benzaldehyde |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 2-Morpholino-[1,1'-biphenyl]-3-carbaldehyde |
Nucleophilic Displacement Reactions of the Bromo Substituent
While direct nucleophilic aromatic substitution (SₙAr) on unactivated aryl halides is generally difficult, reactions involving polybromoaromatic compounds with amines have been reported to result in both substitution and hydrodebromination. researchgate.net In the case of this compound, the presence of the ortho-morpholino group and the meta-aldehyde group may influence the reactivity of the bromine atom towards nucleophilic attack. Under specific conditions, such as the use of strong nucleophiles and potentially high temperatures, displacement of the bromide could be possible. For example, reaction with a primary or secondary amine under forcing conditions might lead to the corresponding amino-substituted product, although this would likely compete with other reaction pathways. clockss.orgchemguide.co.uk
Lithiation and Subsequent Electrophilic Quench Reactions
The presence of the morpholine group at the 2-position and a bromine atom at the 3-position of the benzaldehyde (B42025) ring suggests the potential for directed ortho-lithiation (DoM) reactions. In this type of reaction, a heteroatom-containing substituent, known as a directed metalation group (DMG), complexes with an organolithium reagent, facilitating the deprotonation of a nearby ortho-proton. wikipedia.orgyoutube.com In the case of this compound, the nitrogen atom of the morpholine ring can act as a Lewis basic site, directing a strong base like n-butyllithium to deprotonate the aromatic ring.
While direct experimental data on the lithiation of this compound is not extensively documented in publicly available literature, the principles of DoM on analogous systems provide a strong predictive framework for its reactivity. The morpholino group is considered a moderate directing group. However, in this specific molecule, the most acidic proton ortho to the morpholine group is at the C3 position, which is already substituted with a bromine atom. Therefore, a lithium-halogen exchange is the more probable initial reaction upon treatment with an alkyllithium reagent at low temperatures. This would lead to the formation of a 3-lithio-2-morpholinobenzaldehyde intermediate.
This highly reactive organolithium species can then be quenched with a variety of electrophiles to introduce new functional groups at the 3-position. This two-step sequence provides a versatile method for the synthesis of a range of 3-substituted-2-morpholinobenzaldehyde derivatives.
Table 1: Plausible Electrophilic Quench Reactions of 3-Lithio-2-morpholinobenzaldehyde
| Electrophile | Reagent Example | Expected Product |
| Proton Source | H₂O, CH₃OH | 2-Morpholinobenzaldehyde (B119794) |
| Alkyl Halide | CH₃I, C₂H₅Br | 3-Alkyl-2-morpholinobenzaldehyde |
| Carbonyl Compound | (CH₂)₂O, CH₃CHO | 3-(Hydroxyalkyl)-2-morpholinobenzaldehyde |
| Carbon Dioxide | CO₂ | 2-Morpholino-3-formylbenzoic acid |
| Silyl Halide | (CH₃)₃SiCl | 3-(Trimethylsilyl)-2-morpholinobenzaldehyde |
| Boronic Ester | B(OiPr)₃ | 2-Morpholinobenzaldehyde-3-boronic acid pinacol (B44631) ester |
It is important to note that the reaction conditions, such as temperature and solvent, would need to be carefully controlled to favor the lithium-halogen exchange over potential side reactions, such as nucleophilic attack on the aldehyde. In some cases, protection of the aldehyde group may be necessary prior to the lithiation step.
Reactions of the Morpholine Heterocycle in this compound
The secondary amine functionality within the morpholine ring allows for a range of derivatizations at the nitrogen atom. These reactions are typical for secondary amines and provide a straightforward route to modify the steric and electronic properties of the molecule.
N-Alkylation: The morpholine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the resulting acid. This reaction would lead to the formation of the corresponding quaternary ammonium (B1175870) salt.
N-Acylation: Acylation of the morpholine nitrogen can be achieved using acyl chlorides or anhydrides. This reaction introduces an amide functionality, which can significantly alter the electronic properties of the nitrogen atom, making it less basic and nucleophilic. For instance, reaction with acetyl chloride would yield N-acetyl-4-(3-bromo-2-formylphenyl)morpholine.
Table 2: Representative Derivatizations at the Morpholine Nitrogen
| Reaction Type | Reagent | Product Class |
| N-Alkylation | Methyl iodide | Quaternary ammonium iodide salt |
| N-Acylation | Acetyl chloride | N-Acylmorpholine derivative |
| N-Arylation | Aryl halide (e.g., Buchwald-Hartwig coupling) | N-Arylmorpholine derivative |
| Michael Addition | α,β-Unsaturated carbonyl | N-(3-Oxoalkyl)morpholine derivative |
The morpholine ring is generally considered to be a stable heterocycle under many synthetic conditions. It is resistant to mild acids and bases, as well as many oxidizing and reducing agents. This stability allows for a wide range of chemical transformations to be performed on other parts of the this compound molecule without affecting the morpholine moiety.
However, under more forcing conditions, the morpholine ring can undergo cleavage. For instance, strong acidic conditions can lead to the protonation of both the ether oxygen and the amine nitrogen, potentially facilitating ring-opening reactions. nih.gov In biological systems, the morpholine ring is known to be susceptible to oxidative metabolism, which can lead to ring-opening and the formation of various metabolites. This metabolic instability is a consideration in the design of morpholine-containing pharmaceutical agents.
Applications As a Building Block in Advanced Organic Synthesis
Precursor for Complex Molecular Architectures
The reactivity of the aldehyde and the presence of the bromine atom make 3-Bromo-2-morpholinobenzaldehyde an ideal starting point for synthesizing elaborate molecular structures, including novel heterocyclic systems and complex polycyclic and spirocyclic compounds.
The aldehyde functionality in this compound is a key feature for the construction of new heterocyclic rings. It can readily participate in condensation reactions with a variety of dinucleophiles to form a wide range of heterocyclic structures. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazole (B372694) or pyridazine (B1198779) systems, while condensation with β-ketoesters or malononitrile (B47326) could lead to the formation of dihydropyridine (B1217469) or related heterocyclic frameworks.
Furthermore, the bromine atom ortho to the morpholino group and meta to the aldehyde can be exploited in transition-metal-catalyzed cyclization reactions. For example, in a manner analogous to the synthesis of 3-(imino)isoindolin-1-ones from 2-bromobenzamides, the aldehyde group could first be converted to an imine, which could then undergo an intramolecular cyclization via palladium or cobalt catalysis, utilizing the C-Br bond to form fused heterocyclic systems. The electron-donating nature of the morpholino group can influence the reactivity and regioselectivity of these cyclization reactions.
| Reaction Type | Potential Reactant | Resulting Heterocycle |
| Condensation | Hydrazine Derivatives | Pyrazoles, Pyridazines |
| Condensation | β-Ketoesters | Dihydropyridines |
| Intramolecular Cyclization | (after conversion to imine) | Fused Isoindolinone-type systems |
The dual reactivity of this compound also lends itself to the synthesis of more complex polycyclic and spirocyclic structures. The aldehyde group can be used to introduce a new ring, which can then undergo further transformations.
For the synthesis of polycyclic systems, a potential strategy involves a multi-step sequence starting with a Wittig or Horner-Wadsworth-Emmons reaction to extend the side chain at the aldehyde position. The resulting alkene could then participate in an intramolecular Heck reaction, where the palladium catalyst inserts into the C-Br bond and the resulting organopalladium species adds across the double bond to form a new carbocyclic or heterocyclic ring fused to the benzaldehyde (B42025) core.
The construction of spirocyclic compounds could be envisioned through a reaction with a suitable bifunctional reagent. For example, a reaction with a 1,3-dione under basic conditions could lead to a Knoevenagel condensation followed by an intramolecular Michael addition, potentially forming a spirocyclic system where the new ring is attached at the benzylic position. The steric bulk of the ortho-morpholino group would likely play a significant role in directing the stereochemical outcome of such transformations.
Scaffold for Functional Molecule Design and Development
Beyond its role as a precursor for complex skeletons, the this compound scaffold itself is a valuable template for the design and development of functional molecules, particularly in the realms of chemical biology and medicinal chemistry.
A chemical probe is a small molecule used to study and manipulate biological systems. The structure of this compound offers several points for modification to create such probes. The aldehyde group can be readily converted into a variety of other functional groups, such as alcohols, amines, or carboxylic acids, which can then be used to attach fluorescent dyes, affinity tags (like biotin), or photoreactive groups.
The bromine atom provides a site for introducing further diversity through cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the attachment of a wide range of substituents that can be tailored to interact with specific biological targets. The morpholine (B109124) group can also be modified or replaced to fine-tune the solubility, cell permeability, and pharmacokinetic properties of the resulting probes.
| Functional Group | Potential Modification | Application in Chemical Probes |
| Aldehyde | Reduction to alcohol, reductive amination | Linker for attachment of reporter groups |
| Bromine | Suzuki, Sonogashira coupling | Introduction of targeting moieties |
| Morpholine | N-alkylation, replacement | Modulation of physicochemical properties |
In the context of medicinal chemistry, the this compound scaffold can be viewed as a starting point for the rational design of enzyme inhibitors. The general design principle involves using the core scaffold to present key pharmacophoric features in a specific three-dimensional arrangement to interact with the active site of a target enzyme.
By systematically modifying each part of the this compound structure, libraries of compounds can be generated and screened for their ability to modulate the activity of specific enzymes or biological pathways. This approach allows for the exploration of structure-activity relationships and the optimization of lead compounds in early-stage drug discovery research.
Computational and Theoretical Investigations of 3 Bromo 2 Morpholinobenzaldehyde
Quantum Chemical Studies and Density Functional Theory (DFT) Calculations
Quantum chemical studies, particularly those utilizing Density Functional Theory (DFT), are powerful computational tools for investigating the molecular properties of organic compounds like 3-Bromo-2-morpholinobenzaldehyde. DFT methods offer a favorable balance between computational cost and accuracy, making them a standard approach for studying the electronic structure and reactivity of molecules.
For a molecule such as this compound, DFT calculations would typically be performed using a functional like B3LYP, which is a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. nih.gov This would be paired with a basis set such as 6-311++G(d,p) to provide a high level of theoretical accuracy. nih.gov
Conformational Analysis and Electronic Structure Determination
A crucial first step in the computational analysis of this compound is to determine its most stable three-dimensional structure. The presence of the morpholine (B109124) and benzaldehyde (B42025) groups, which can rotate relative to the benzene (B151609) ring, necessitates a thorough conformational analysis.
Conformational Analysis: The potential energy surface of the molecule would be scanned by systematically rotating the dihedral angles associated with the C-N bond of the morpholine ring and the C-C bond of the aldehyde group. This process identifies various conformers (rotational isomers). The energy of each conformer is then minimized to find the local energy minima. The conformer with the lowest energy is the global minimum and represents the most stable structure of the molecule in the gas phase. For similar molecules, it has been found that gauche orientations can be strongly prevalent. nih.gov
Electronic Structure: Once the optimized geometry is obtained, a wealth of information about the electronic structure can be extracted. Key parameters that would be investigated include:
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface. nih.gov For this compound, the MEP map is expected to show a region of negative potential (typically colored red) around the oxygen atom of the aldehyde group, indicating a site susceptible to electrophilic attack. nih.gov Regions of positive potential (blue) would likely be found around the hydrogen atoms. nih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
The following table illustrates the kind of data that would be generated from DFT calculations on this compound, based on typical values for similar organic molecules.
| Parameter | Expected Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~ 3.5 - 4.5 D | Measures the overall polarity of the molecule |
Note: These are hypothetical values for illustrative purposes.
Reaction Mechanism Elucidation and Transition State Analysis of Reactions involving this compound
DFT calculations are also instrumental in studying the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its subsequent reactions to form more complex molecules, such as Schiff bases. nih.gov
Reaction Mechanism Elucidation: To study a reaction, a reaction coordinate is defined, which represents the progress of the reaction from reactants to products. The energies of the reactants, products, and any intermediates are calculated.
Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. DFT methods can be used to locate the geometry of the transition state and calculate its energy. The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state. The activation energy (the energy difference between the reactants and the transition state) can then be determined, providing insight into the reaction rate.
For example, in the synthesis of this compound from 3-bromo-2-fluorobenzaldehyde (B121081) and morpholine, a nucleophilic aromatic substitution reaction, DFT could be used to model the Meisenheimer complex intermediate and the transition states leading to and from it.
Molecular Modeling and Docking Studies of Derivatives
While direct molecular modeling studies on this compound are not found in the literature, its derivatives could be of interest in drug discovery. Molecular modeling and docking are essential tools in this field.
Ligand-Target Interaction Prediction (General principles)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.gov The goal is to predict the binding mode and affinity of the ligand.
The process involves:
Preparation of the Receptor and Ligand: The 3D structures of the protein target and the ligand (a derivative of this compound) are prepared. This includes adding hydrogen atoms and assigning partial charges.
Docking Simulation: A docking algorithm samples a large number of possible conformations of the ligand within the binding site of the protein.
Scoring: A scoring function is used to estimate the binding affinity for each conformation. The conformation with the best score is predicted as the most likely binding mode.
The binding is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. uni.lu
Structure-Activity Relationship (SAR) Studies for Design Optimization (General principles)
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov By analyzing the SAR of a series of derivatives of this compound, medicinal chemists can optimize the lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov
The general principles of SAR involve:
Systematic Modification: Making systematic chemical modifications to the lead compound. For this compound, this could involve changing the substituent on the benzene ring, modifying the morpholine ring, or altering the aldehyde group.
Biological Testing: Evaluating the biological activity of the newly synthesized analogs.
Correlation Analysis: Correlating the changes in chemical structure with the observed changes in biological activity.
Computational tools, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to build mathematical models that relate the chemical structures of compounds to their biological activities. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more effective drug candidates.
Future Research Directions and Perspectives for 3 Bromo 2 Morpholinobenzaldehyde
Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of 3-Bromo-2-morpholinobenzaldehyde is not yet established in the literature, presenting an immediate opportunity for methodological innovation. Future research could focus on developing efficient and selective routes to this target molecule.
One potential avenue involves the late-stage introduction of the morpholine (B109124) moiety onto a pre-functionalized benzaldehyde (B42025) core. A plausible synthetic precursor would be 2,3-dibromobenzaldehyde (B1338254) or 3-bromo-2-fluorobenzaldehyde (B121081). The aromatic nucleophilic substitution of the halogen at the 2-position with morpholine, catalyzed by a suitable transition metal complex (e.g., palladium or copper), could provide a direct route. Research in this area would aim to optimize reaction conditions, including the choice of catalyst, ligand, base, and solvent, to maximize yield and minimize side-product formation.
Another emerging approach could be a one-pot tandem reaction. Such a strategy might involve the ortho-metalation of a protected 3-bromobenzaldehyde (B42254) derivative, followed by the introduction of an electrophilic nitrogen source that can be subsequently converted to the morpholine ring. Tandem reactions are increasingly favored for their atom economy and reduced purification steps. liberty.edu The development of a robust one-pot synthesis for this compound would be a significant step towards making this compound readily accessible for further studies.
Furthermore, flow chemistry presents a modern and efficient platform for synthesizing such targeted molecules. A continuous-flow process could offer enhanced control over reaction parameters, leading to higher yields and purity while improving safety and scalability.
Table 1: Potential Synthetic Precursors for this compound
| Precursor Compound | Potential Synthetic Strategy | Key Research Focus |
| 2,3-Dibromobenzaldehyde | Transition-metal catalyzed amination | Catalyst and ligand screening, optimization of reaction conditions. |
| 3-Bromo-2-fluorobenzaldehyde | Aromatic nucleophilic substitution | Investigation of solvent and base effects on regioselectivity. |
| 3-Bromobenzaldehyde | Directed ortho-metalation followed by amination | Development of suitable directing groups and amination reagents. |
Novel Derivatization Strategies for Broader Compound Libraries
The structure of this compound provides multiple handles for derivatization, making it an excellent starting point for the creation of diverse compound libraries.
The aldehyde functionality is a prime site for a wide array of chemical transformations. It can readily undergo reactions such as:
Reductive amination: To generate a variety of secondary and tertiary amines.
Wittig reaction: To introduce diverse carbon-carbon double bonds.
Aldol (B89426) condensation: To form complex aldol adducts.
Knoevenagel condensation: To synthesize a range of substituted alkenes.
These reactions would allow for the systematic introduction of various functional groups and structural motifs, leading to a library of compounds with potentially diverse biological activities.
The bromine atom on the aromatic ring is another key site for derivatization, primarily through transition-metal catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings could be employed to introduce a wide range of substituents, including alkyl, aryl, and alkynyl groups. This would enable the exploration of the structure-activity relationship of the resulting compounds in various assays.
Finally, the morpholine ring itself, although generally stable, can be a target for derivatization. N-oxidation or modification of the ring structure could lead to novel analogs with altered physicochemical properties.
Table 2: Potential Derivatization Reactions for this compound
| Reaction Type | Reagents and Conditions | Potential Products |
| Reductive Amination | Primary/Secondary Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Substituted 2-morpholinobenzylamines |
| Suzuki Coupling | Boronic Acid/Ester, Palladium Catalyst, Base | 3-Aryl-2-morpholinobenzaldehydes |
| Sonogashira Coupling | Terminal Alkyne, Palladium/Copper Catalyst, Base | 3-Alkynyl-2-morpholinobenzaldehydes |
| Wittig Reaction | Phosphonium Ylide | 3-Bromo-2-morpholino-substituted styrenes |
Untapped Application Domains in Fundamental and Applied Chemical Research
While the specific applications of this compound are yet to be explored, its structural features suggest potential utility in several areas of chemical research.
The presence of the morpholine moiety, a common pharmacophore in medicinal chemistry, suggests that derivatives of this compound could be investigated for their biological activity. Morpholine-containing compounds have been reported to exhibit a wide range of therapeutic properties, including anticancer, antibacterial, and antiviral activities. The combination of the morpholine ring with the bromo- and aldehyde-substituted benzene (B151609) core could lead to the discovery of novel drug candidates.
In the field of materials science, the compound and its derivatives could serve as building blocks for the synthesis of novel organic materials. The potential for extensive derivatization could allow for the fine-tuning of photophysical and electronic properties, making them candidates for applications in organic light-emitting diodes (OLEDs), sensors, or as components of functional polymers.
Furthermore, the compound could find use as a versatile intermediate in organic synthesis. Its multiple reactive sites could be selectively addressed to construct complex molecular architectures, making it a valuable tool for synthetic chemists. The development of robust synthetic routes to this compound would undoubtedly spur its use in the synthesis of natural products and other complex target molecules.
Q & A
Q. What analytical approaches are required to distinguish between positional isomers in synthetic byproducts of this compound?
- Methodological Answer : High-resolution HPLC with chiral columns separates isomers. - COSY NMR identifies coupling patterns unique to each isomer. Mass spectrometry fragmentation profiles differentiate bromine/morpholino positional variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
